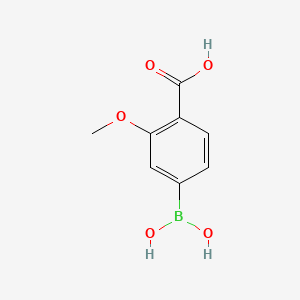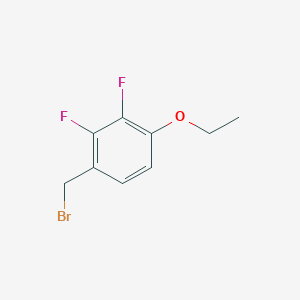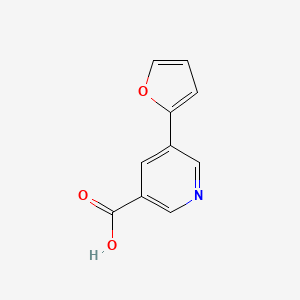![molecular formula C9H17NO B1323042 (4-アミノビシクロ[2.2.2]オクタン-1-イル)メタノール CAS No. 105176-66-7](/img/structure/B1323042.png)
(4-アミノビシクロ[2.2.2]オクタン-1-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is a bicyclic amine with a hydroxyl group attached to the first carbon of the bicyclo[2.2.2]octane ring system. This compound is known for its stability and unique structural properties, making it a valuable subject of study in various scientific fields.
科学的研究の応用
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of (4-Aminobicyclo[2.2.2]Octan-1-yl)ketone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The compound is typically stored under inert conditions at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted amines, depending on the reaction conditions and reagents used .
作用機序
The mechanism of action of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
(4-Aminobicyclo[2.2.2]Octan-2-yl)methanol: Similar structure but with the hydroxyl group on the second carbon.
(4-Aminobicyclo[2.2.2]Octan-1-yl)amine: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various synthetic and research applications .
特性
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDXCIXGFGTWHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105176-66-7 |
Source


|
| Record name | {4-aminobicyclo[2.2.2]octan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)



